![molecular formula C31H32BrO2P B14561652 {2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide CAS No. 62179-80-0](/img/structure/B14561652.png)
{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It is composed of a triphenylphosphonium group attached to a 2-oxo-2-[4-(pentyloxy)phenyl]ethyl moiety, with a bromide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxo-2-[4-(pentyloxy)phenyl]ethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phosphonium salts.
Scientific Research Applications
{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving cellular uptake and localization due to its phosphonium group, which targets mitochondria.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which {2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide exerts its effects involves its interaction with cellular components. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria. This targeting is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane potential. Once inside the mitochondria, the compound can interact with various molecular targets, potentially affecting cellular respiration and energy production pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Oxo-2-phenylethyl)triphenylphosphonium bromide
- (2-Oxo-2-phenylethyl)triphenylphosphonium tetrafluoroborate
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Uniqueness
{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide is unique due to the presence of the pentyloxy group, which can influence its solubility and reactivity compared to similar compounds. This structural variation can lead to different biological activities and applications, making it a valuable compound for specific research purposes.
Properties
CAS No. |
62179-80-0 |
|---|---|
Molecular Formula |
C31H32BrO2P |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-pentoxyphenyl)ethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C31H32O2P.BrH/c1-2-3-13-24-33-27-22-20-26(21-23-27)31(32)25-34(28-14-7-4-8-15-28,29-16-9-5-10-17-29)30-18-11-6-12-19-30;/h4-12,14-23H,2-3,13,24-25H2,1H3;1H/q+1;/p-1 |
InChI Key |
JXYWRLZJKVNTKT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


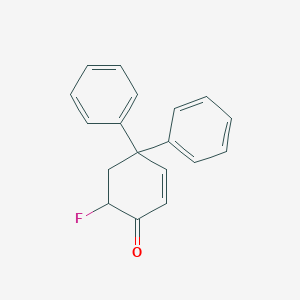
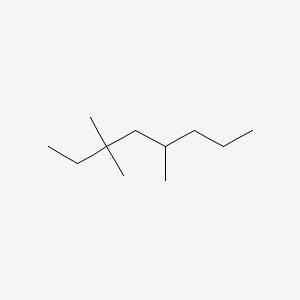
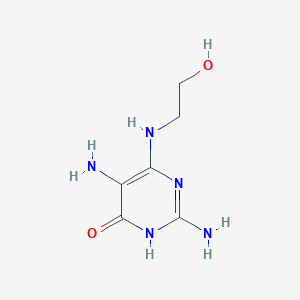

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]-1-methylpyridin-1-ium chloride](/img/structure/B14561602.png)
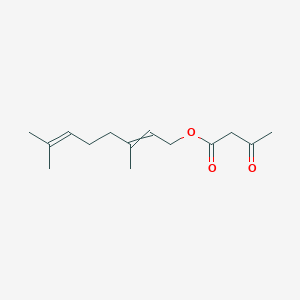
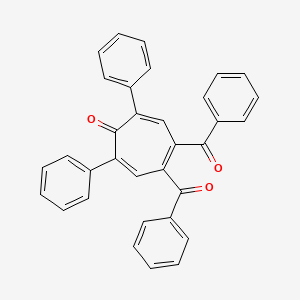
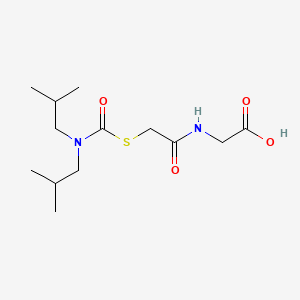
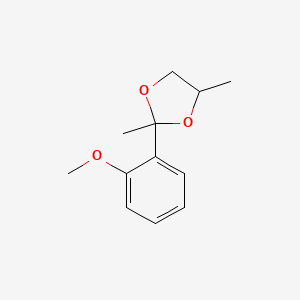
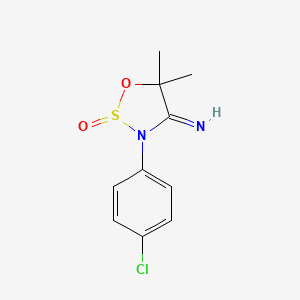
![4-Oxo-1-phenyl-3,4-dihydro-2H-pyridazino[4,5-b]indole-2-sulfonic acid](/img/structure/B14561629.png)
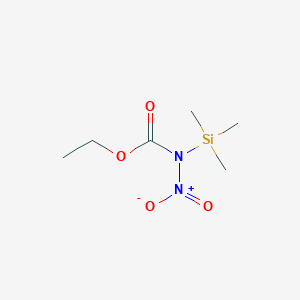
![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)
